Methyl 7-aminoheptanoate
Description
Background and Context of Methyl 7-aminoheptanoate Research
Research into ω-amino acid esters like this compound is driven by their utility as monomers and synthetic intermediates. nih.gov The presence of both a nucleophilic amino group and an electrophilic ester group on the same molecule allows for a range of chemical transformations. cymitquimica.com Historically, research has focused on the synthesis of these compounds and their subsequent polymerization or incorporation into more complex structures. chemicalforums.com
Several synthetic routes to produce this compound have been described in the literature. One method involves the esterification of 7-aminoheptanoic acid with methanol (B129727). chemsrc.com Other more complex routes start from precursors like 3,4-dihydro-2H-pyran, which undergoes a series of reactions including a Wittig chain extension and catalytic reduction to yield the final product. chemicalforums.com In many modern synthetic applications, this compound is used as a commercially available starting material for multi-step syntheses. thieme-connect.comnih.gov
Significance of this compound in Contemporary Chemical Science
The significance of this compound in modern chemistry stems primarily from its application as a key building block in the synthesis of high-value materials and pharmaceutically active compounds. Its defined chain length and reactive end-groups make it an ideal linker or monomer.
In Pharmaceutical Synthesis: this compound is a crucial intermediate in the synthesis of various therapeutic agents. cymitquimica.comchembk.com It is prominently featured in the synthesis of several histone deacetylase (HDAC) inhibitors. nih.gov For instance, it is a key component in the synthesis of Ricolinostat (ACY-1215), the first orally selective HDAC6 inhibitor, which has been investigated in clinical trials for various cancers. thieme-connect.com In the synthesis of Ricolinostat and similar molecules, this compound is condensed with a carboxylic acid-containing "cap" group to form an amide bond, with the ester end of the chain later being converted into a hydroxamic acid, the zinc-binding group essential for HDAC inhibition. thieme-connect.comgoogle.com Research has also demonstrated its use in creating novel amine-based HDAC inhibitors and molecular probes to study enzyme function. nih.govnih.govresearchgate.net
In Polymer Chemistry: this compound, or its parent acid, serves as the monomer for the production of Nylon 7, a type of polyamide. google.comgoogle.com The polymerization is typically achieved by heating the monomer to high temperatures, driving off methanol (or water) to form the repeating amide linkages of the polymer chain. google.com Nylon 7 is noted for having some improved textile properties, such as a higher melting temperature and lower water absorption, compared to more common polyamides like Nylon 6 and Nylon 6,6. google.com Patents describe methods for producing the monomer from biomass-derived materials, presenting a potentially more sustainable route to this specialty polymer. google.com
Scope and Objectives of the Research Outline on this compound
This article provides a focused overview of this compound based on a survey of academic and patent literature. The primary objective is to detail the compound's role and significance in modern chemical research. The scope is strictly limited to its background, synthetic importance in medicinal and polymer chemistry, and the research findings associated with these applications. This text deliberately excludes information on dosage, administration, and safety profiles to maintain a purely chemical and materials science focus.
Properties
IUPAC Name |
methyl 7-aminoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQWZVPEAHOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454561 | |
| Record name | Methyl 7-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39979-08-3 | |
| Record name | Methyl 7-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 7 Aminoheptanoate and Its Derivatives
Established Chemical Synthesis Routes for Methyl 7-aminoheptanoate
The preparation of this compound can be approached through various multi-step synthetic sequences, often starting from readily available precursors. These methods are designed to introduce the required amino and methyl ester functionalities onto a seven-carbon chain.
Multi-step Organic Synthesis Approaches
A common and effective strategy for the synthesis of primary amines like this compound involves the reduction of an azide (B81097). This method is advantageous due to the high efficiency and chemoselectivity of the reduction step. The synthesis typically begins with a precursor molecule containing a suitable leaving group at the 7-position of a heptanoate (B1214049) derivative.
The general route involves two main steps:
Nucleophilic Substitution: A 7-halo-heptanoate (e.g., methyl 7-bromoheptanoate) is reacted with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). This SN2 reaction displaces the halide, forming methyl 7-azidoheptanoate.
Reduction of the Azide: The resulting azido-ester is then reduced to the corresponding primary amine. Several methods can be employed for this transformation:
Catalytic Hydrogenation: This is a widely used method where the azide is reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) and proceeds cleanly to yield this compound.
Staudinger Reduction: This reaction involves treating the azide with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide.
This azido-precursor route is a reliable method for producing this compound, avoiding the potential for over-alkylation that can occur in other amination methods.
This compound hydrochloride serves as a key building block in the synthesis of amides. In these reactions, the primary amino group of this compound acts as a nucleophile, attacking an activated carboxylic acid to form an amide bond. The hydrochloride salt is often used for its stability and ease of handling; however, a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), must be added to the reaction mixture to neutralize the ammonium (B1175870) salt and liberate the free amine for the reaction to proceed.
The general process involves the activation of a carboxylic acid, which can then react with the free amine of this compound. This activation is crucial because direct reaction between a carboxylic acid and an amine to form an amide is a slow dehydration process that requires high temperatures. Modern amide coupling is facilitated by a wide range of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group.
The mechanism typically involves the coupling reagent reacting with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for uronium/aminium salts). This intermediate is then susceptible to nucleophilic attack by the amino group of this compound, forming a tetrahedral intermediate which then collapses to yield the desired amide and a byproduct derived from the coupling reagent.
| Reagent Class | Abbreviation | Full Name | Notes |
|---|---|---|---|
| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Forms a dicyclohexylurea (DCU) byproduct that is poorly soluble in most organic solvents. |
| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | Forms a more soluble urea (B33335) byproduct, making it suitable for solid-phase synthesis. |
| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, allowing for easy removal of the urea byproduct through aqueous extraction. |
| Uronium/Aminium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Highly efficient, fast reaction times, and low rates of racemization. |
| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and effective coupling reagent, often used with an additive like HOBt. |
| Phosphonium (B103445) Salts | PyBOP | (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) | Useful for sterically hindered couplings and reduces racemization. |
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the alkylation of the amino group of this compound. This reaction converts the primary amine into a secondary or tertiary amine by reacting it with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent.
The process typically occurs in a single pot and involves two key steps:
Imine/Iminium Ion Formation: The primary amine of this compound reacts with the carbonyl group of an aldehyde or ketone under weakly acidic conditions. This nucleophilic addition is followed by dehydration to form an imine intermediate (for primary amines) or an iminium ion (for secondary amines).
Reduction: A reducing agent present in the reaction mixture then reduces the carbon-nitrogen double bond of the imine or iminium ion to form the new amine.
A crucial aspect of successful reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the imine/iminium ion intermediate much faster than it reduces the starting carbonyl compound. This selectivity prevents the wasteful reduction of the aldehyde or ketone to an alcohol.
| Reducing Agent | Full Name | Characteristics |
|---|---|---|
| NaBH₃CN | Sodium cyanoborohydride | Highly selective for iminium ions over carbonyls. Effective under mildly acidic to neutral conditions. Toxic due to cyanide. |
| NaBH(OAc)₃ | Sodium triacetoxyborohydride | A milder and less toxic alternative to NaBH₃CN. Very effective for a wide range of aldehydes and ketones. |
| H₂/Catalyst | Hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Ni) | A "greener" method that produces water as the only byproduct. Can sometimes lead to over-alkylation or reduction of other functional groups. |
By choosing the appropriate aldehyde or ketone, a wide variety of substituents can be introduced onto the nitrogen atom of this compound, yielding a diverse library of N-substituted derivatives.
The primary amino group of this compound can be converted into a urea functionality. Urea derivatives are important in medicinal chemistry and materials science. The most direct method for this transformation is the reaction of this compound with an isocyanate. commonorganicchemistry.com
Similar to amide coupling, if the starting material is the hydrochloride salt, a base is required to neutralize the acid and generate the free amine nucleophile. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the isocyanate. This addition reaction is typically fast and high-yielding, proceeding through a tetrahedral intermediate to form the stable urea linkage. commonorganicchemistry.com
The general reaction is: R-N=C=O (Isocyanate) + H₂N-(CH₂)₆-COOCH₃ (this compound) → R-NH-C(=O)-NH-(CH₂)₆-COOCH₃ (Substituted Urea)
Alternative reagents for urea formation include phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or triphosgene. nih.govasianpubs.org When using these reagents, the amine is typically reacted first to form a reactive carbamoyl (B1232498) intermediate, which then reacts with a second amine. To form a urea derivative from this compound, it could be reacted with CDI to form an imidazolyl carbamate (B1207046), which would then be treated with another amine (R₂NH).
The direct synthesis of this compound from its corresponding carboxylic acid, 7-aminoheptanoic acid, is a straightforward esterification reaction. The most common method for this transformation is the Fischer esterification.
This acid-catalyzed reaction involves treating 7-aminoheptanoic acid with an excess of methanol in the presence of a strong acid catalyst. Common catalysts include gaseous hydrochloric acid (HCl), concentrated sulfuric acid (H₂SO₄), or p-toluenesulfonic acid.
The mechanism proceeds as follows:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.
Proton Transfer and Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the methyl ester product and regenerates the acid catalyst.
Due to the presence of the basic amino group, the product is typically isolated as the hydrochloride salt, this compound hydrochloride. An alternative modern method involves the use of trimethylchlorosilane (TMSCl) in methanol. In this system, TMSCl reacts with methanol to generate HCl in situ, which then acts as the catalyst for the esterification. This method is often preferred for its mild reaction conditions and good yields.
Regioselective Synthesis Strategies
Regioselectivity is crucial in the synthesis of this compound to ensure the amino group is introduced at the C-7 position specifically. Several strategies have been explored to achieve this.
One common approach involves the use of starting materials that already contain a nitrogen functional group at the desired position or a functional group that can be readily converted to an amine. For instance, the synthesis can start from 7-bromoheptanoic acid, where the bromine atom provides a reactive site for nucleophilic substitution with an amino group source.
Another strategy involves the ring-opening of a cyclic precursor. For example, the Schmidt reaction of cycloheptanone (B156872) can yield a lactam, which upon hydrolysis, produces 7-aminoheptanoic acid. chemicalforums.com Subsequent esterification with methanol would then yield the desired this compound.
Homologation reactions, which extend a carbon chain by one unit, can also be employed. Starting with 6-aminohexanoic acid (a readily available precursor for Nylon-6), a one-carbon chain extension can lead to 7-aminoheptanoic acid. chemicalforums.com However, this requires careful protection of the amino group to prevent side reactions.
A multi-step synthesis starting from 3,4-Dihydro-2H-pyran has also been proposed. chemicalforums.com This route involves a Wittig chain extension to build the seven-carbon backbone, followed by the introduction of an azide group at the C-7 position. Catalytic hydrogenation then reduces the azide to the desired amine, yielding this compound. chemicalforums.com
These diverse strategies highlight the importance of selecting appropriate starting materials and reaction pathways to control the position of the amino group on the heptanoate backbone.
Yield Optimization and Scalability in this compound Synthesis
Optimizing the yield and ensuring the scalability of the synthesis are critical for the industrial production of this compound. Several factors are considered to enhance the efficiency of the synthetic process.
The choice of reagents and catalysts plays a significant role. For instance, in the conversion of 7-bromoheptanoic acid to 7-aminoheptanoic acid, the choice of the aminating agent and reaction conditions can greatly influence the yield and minimize the formation of byproducts.
Reaction conditions such as temperature, pressure, and reaction time are also optimized. For example, in the hydrolysis of the lactam formed from the Schmidt reaction, the concentration of the acid or base and the reaction temperature are critical parameters that need to be controlled to maximize the yield of 7-aminoheptanoic acid.
Purity and Characterization of Synthesized this compound
Ensuring the purity of synthesized this compound is essential for its intended applications. Various analytical techniques are employed to characterize the compound and determine its purity.
Commercial suppliers of this compound hydrochloride often specify a purity of 97%. apolloscientific.co.uksigmaaldrich.com Purification of the free amino acid, 7-aminoheptanoic acid, can be achieved using techniques like preparative high-performance liquid chromatography (HPLC). biosynth.com
The structural identity and purity of this compound are confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectroscopy are used to elucidate the molecular structure of the compound, confirming the presence and connectivity of all atoms. ChemicalBook provides reference 1H NMR spectra for this compound hydrochloride. chemicalbook.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity. nih.gov The National Institute of Standards and Technology (NIST) provides mass spectrometry data for related compounds like methyl heptanoate, which can be used for comparison. nist.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the amino group, the ester carbonyl group, and the alkyl chain.
The physical properties of this compound hydrochloride have been reported, with a melting point of 119-121°C and a boiling point of 251.3°C at 760 mmHg. lookchem.com These physical constants can also serve as indicators of purity.
| Analytical Technique | Purpose | Reference Data Available |
| High-Performance Liquid Chromatography (HPLC) | Purification of the corresponding carboxylic acid | Yes biosynth.com |
| 1H NMR Spectroscopy | Structural elucidation and confirmation | Yes (for hydrochloride salt) chemicalbook.com |
| 13C NMR Spectroscopy | Structural elucidation and confirmation | Yes (for related compounds) nih.gov |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Yes nih.gov |
| Infrared (IR) Spectroscopy | Functional group identification | Yes (for related compounds) nih.gov |
Biosynthetic and Biocatalytic Approaches to 7-Aminoheptanoate and its Methyl Ester
While chemical synthesis provides viable routes to 7-aminoheptanoate and its methyl ester, there is growing interest in developing biosynthetic and biocatalytic methods. These approaches offer the potential for more sustainable and environmentally friendly production processes. However, research specifically targeting the biosynthesis of 7-aminoheptanoate is still in its early stages. Much of the current understanding is drawn from studies on related ω-amino acids, which serve as valuable precursors for polymers like nylon. ucl.ac.uknih.gov
Engineered Microbial Pathways for 7-Aminoheptanoate Production
Currently, there are no well-established natural microbial pathways for the production of 7-aminoheptanoate. Therefore, the focus is on designing and engineering synthetic pathways in suitable microbial hosts like Escherichia coli or Corynebacterium glutamicum. nih.gov These engineered pathways would typically involve the introduction of heterologous genes and the modification of native metabolic routes.
One hypothetical approach could be the extension of fatty acid synthesis pathways. mdpi.com Microorganisms naturally produce fatty acids of various lengths. By introducing specific enzymes, it might be possible to functionalize a C7 fatty acid precursor at the terminal position with an amino group.
Another strategy could involve the modification of amino acid biosynthesis pathways. nih.gov For instance, pathways for lysine (B10760008) or other amino acids could potentially be re-engineered to produce 7-aminoheptanoate. This would require a combination of enzyme engineering and metabolic flux optimization to channel intermediates towards the desired product.
The development of such engineered pathways is a complex undertaking that requires a deep understanding of microbial metabolism and the use of advanced synthetic biology tools.
Enzymatic Conversions in 7-Aminoheptanoate Biosynthesis
The key enzymatic step in a hypothetical biosynthetic pathway for 7-aminoheptanoate would be the introduction of the amino group at the terminal carbon. Several classes of enzymes could potentially catalyze this reaction.
Transaminases (TAs) : Transaminases are a versatile class of enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. wikipedia.org An engineered transaminase could potentially convert a 7-oxoheptanoate intermediate into 7-aminoheptanoate. Research has shown that transaminases can be active on long-chain fatty acids, suggesting their potential applicability. rsc.org
Amine Dehydrogenases (AmDHs) : Amine dehydrogenases catalyze the reductive amination of a ketone to a primary amine. frontiersin.org An engineered AmDH could be used to convert a 7-oxoheptanoate precursor into 7-aminoheptanoate.
Carboxylic Acid Reductases (CARs) in combination with Transaminases : A two-step enzymatic cascade could be envisioned where a carboxylic acid reductase first reduces heptanoic acid to the corresponding aldehyde, which is then converted to 7-aminoheptanoate by a transaminase. bangor.ac.uknih.gov
The discovery and engineering of enzymes with high activity and selectivity for C7 substrates are critical for the successful development of a biocatalytic route to 7-aminoheptanoate.
Metabolic Engineering Strategies for Increased Yields
Once a synthetic pathway for 7-aminoheptanoate production is established in a microbial host, various metabolic engineering strategies can be employed to increase the yield and productivity.
Enhancing Precursor Supply : The metabolic flux towards key precursors, such as C7 fatty acid intermediates or other small molecule building blocks, can be increased by overexpressing relevant genes in the upstream pathway or by knocking out competing pathways. researchgate.net
Eliminating Byproduct Formation : Knocking out genes responsible for the formation of unwanted byproducts can redirect metabolic flux towards the desired product and simplify downstream purification.
Overcoming Feedback Inhibition : The activity of enzymes in a biosynthetic pathway can be inhibited by the final product. Protein engineering can be used to create enzymes that are less sensitive to feedback inhibition, thereby allowing for higher product accumulation.
Production from Biomass-Derived Feedstocks
The transition towards a bio-based economy has spurred research into the production of chemicals from renewable feedstocks. While specific, industrially established routes for the synthesis of this compound directly from biomass are not extensively documented, plausible synthetic pathways can be extrapolated from existing biorefinery processes. One potential strategy involves the conversion of biomass into platform chemicals that can then be further elaborated into 7-aminoheptanoic acid, the precursor to this compound.
A hypothetical pathway could begin with the fermentation of sugars derived from lignocellulosic biomass to produce volatile fatty acids (VFAs). Certain fermentation processes can yield linear carboxylic acids, which could then undergo a series of chemical transformations, including chain elongation and functional group interconversions, to afford 7-aminoheptanoic acid. A key step in this process would be the introduction of the terminal amino group, which could be achieved through various amination strategies. Once 7-aminoheptanoic acid is obtained, a straightforward esterification with methanol, typically under acidic conditions, would yield the desired this compound.
Current research in biorefineries is largely focused on the production of dicarboxylic acids, which could also serve as potential precursors. For instance, suberic acid (octanedioic acid), which can be produced from renewable resources, could be a starting point. A selective mono-amidation followed by a Hofmann or Curtius rearrangement could potentially yield 7-aminoheptanoic acid.
While a direct and optimized route from biomass to this compound remains an area for further development, the foundational chemical principles and existing biorefinery technologies provide a solid basis for future research in this area.
Novel Synthetic Strategies for this compound Analogs and Conjugates
The unique structural features of this compound make it an attractive component in the design and synthesis of novel molecules with tailored biological activities. Its ability to act as a flexible linker allows for the spatial orientation of different pharmacophores, leading to the development of compounds with enhanced potency and selectivity.
Synthesis of Epoxyeicosatrienoic Acid Mimics Incorporating this compound Moieties
Epoxyeicosatrienoic acids (EETs) are signaling molecules with a range of biological effects, but their therapeutic potential is limited by their chemical instability. To overcome this, synthetic mimics have been developed. In one such approach, this compound has been utilized as a key building block.
The synthesis of these mimics involves the coupling of a carboxylic acid with the amino group of this compound hydrochloride. mdpi.com This reaction is typically carried out in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and a base like triethylamine or diisopropylethylamine (iPr2NEt) in a suitable solvent like acetonitrile (B52724) (MeCN). mdpi.com The initial carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl2), to facilitate the amide bond formation. mdpi.com The resulting amide, which incorporates the this compound moiety, can then undergo further transformations. For instance, the terminal methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of water, tetrahydrofuran (B95107) (THF), and methanol (MeOH). mdpi.com
This synthetic strategy allows for the systematic variation of the fatty acid-like portion of the molecule while maintaining the flexible seven-carbon linker provided by the this compound unit. The resulting EET mimics can then be evaluated for their biological activity.
| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Reference |
| Carboxylic Acid | This compound hydrochloride | SOCl2, then iPr2NEt, MeCN | N-Acyl-methyl 7-aminoheptanoate | mdpi.com |
| Carboxylic Acid | This compound hydrochloride | EDC·HCl, 4-dimethylaminopyridine (B28879), CH2Cl2 | N-Acyl-methyl 7-aminoheptanoate | mdpi.com |
Integration into Histone Deacetylase Inhibitor Architectures
Histone deacetylase (HDAC) inhibitors are a class of therapeutic agents that have shown promise in the treatment of various diseases, particularly cancer. A common structural motif for many HDAC inhibitors consists of a "cap" group that interacts with the surface of the enzyme, a zinc-binding group (ZBG) that chelates the zinc ion in the active site, and a "linker" region that connects these two components.
This compound is an ideal candidate for use as a linker in the synthesis of novel HDAC inhibitors. Its linear aliphatic chain can span the distance between the cap and the ZBG, and its terminal functional groups allow for straightforward attachment of these moieties. While direct synthesis of an HDAC inhibitor using this compound is not explicitly detailed in the provided search results, a general synthetic strategy can be proposed based on known methods for preparing amino acid-derived HDAC inhibitors.
The synthesis would likely begin with the N-acylation of this compound with a suitable cap group, often an aromatic or heteroaromatic carboxylic acid. This would be followed by the conversion of the terminal methyl ester into a zinc-binding group, such as a hydroxamic acid. The hydroxamic acid can be prepared by treating the ester with hydroxylamine (B1172632), often in the presence of a base. The resulting molecule would possess the classic HDAC inhibitor pharmacophore, with the seven-carbon chain of the original this compound serving as the linker.
The flexibility in the choice of the cap group and the ability to modify the linker length by using analogs of this compound (e.g., methyl 6-aminohexanoate (B3152083) or methyl 8-aminooctanoate) would allow for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Preparation of Diazide-Containing Compounds with this compound
Diazide-containing compounds are valuable tools in chemical biology, often used as cross-linking agents or as precursors for the synthesis of other nitrogen-containing heterocycles. While the direct synthesis of a diazide derivative of this compound is not specifically described in the available literature, a plausible synthetic route can be envisioned.
A potential strategy would involve the conversion of both the amino and the ester functionalities of this compound into azide groups. The amino group could be converted to an azide via a diazo transfer reaction. The ester group, on the other hand, would first need to be reduced to an alcohol, for example using lithium aluminum hydride (LiAlH4). This primary alcohol could then be converted to a leaving group, such as a tosylate or mesylate, and subsequently displaced by an azide anion (e.g., sodium azide). This two-step conversion of the ester to an azide would provide the desired diazide compound.
Alternatively, if the goal is to introduce two azide groups at different positions of a larger molecule containing a this compound moiety, the amino group of the this compound could be protected, and the ester could be used as a handle for further chemical modifications to introduce the two azide functionalities.
Development of Dual-Targeting Inhibitors
Dual-targeting inhibitors, which are designed to interact with two different biological targets simultaneously, represent a promising strategy in drug discovery. The modular nature of this compound makes it a suitable scaffold for the construction of such molecules.
For example, one could envision a dual-targeting inhibitor where one end of the molecule, derived from the amino group of this compound, is attached to a pharmacophore that targets one enzyme, while the other end, derived from the ester group, is attached to a pharmacophore that targets a second enzyme. The seven-carbon chain of the this compound would serve as a flexible tether, allowing the two pharmacophores to adopt the optimal orientation for binding to their respective targets.
The synthesis of such a dual-targeting inhibitor would involve a stepwise approach. First, one of the functional groups of this compound would be reacted with the first pharmacophore, while the other functional group is protected. After deprotection, the second pharmacophore would be attached to the newly available functional group. The choice of protecting groups and coupling reactions would be crucial to the success of the synthesis.
Synthesis of Benzamide (B126) Derivatives
The reaction of the primary amino group of this compound with a benzoic acid derivative results in the formation of a benzamide. This is a common transformation in organic synthesis and can be achieved through various methods.
A standard procedure involves the use of a coupling reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). scielo.org.mxscielo.org.mx The reaction is typically carried out in an inert solvent like dichloromethane. scielo.org.mxscielo.org.mx Alternatively, the benzoic acid can be activated by converting it to an acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting benzoyl chloride then readily reacts with the amino group of this compound to form the corresponding N-benzoyl derivative. ijirset.com Another approach is to use benzoic anhydride (B1165640) in the presence of an acid catalyst. scielo.org.mx
These methods allow for the synthesis of a wide range of benzamide derivatives of this compound, where the benzene (B151609) ring can be substituted with various functional groups to modulate the properties of the final molecule.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| Benzoic acid derivative | This compound | EDAC, triethylamine, DMAP, dichloromethane | N-benzoyl-methyl 7-aminoheptanoate | scielo.org.mxscielo.org.mx |
| Benzoyl chloride | This compound | Base (e.g., triethylamine) | N-benzoyl-methyl 7-aminoheptanoate | ijirset.com |
| Benzoic anhydride | This compound | Acetic acid, reflux | N-benzoyl-methyl 7-aminoheptanoate | scielo.org.mx |
Incorporation into Polyketide Intermediates
While the direct incorporation of this compound as a starter or extender unit into a growing polyketide chain by polyketide synthase (PKS) enzymes is not a widely documented biosynthetic process, the synthesis of structurally related molecules is crucial for studying the mechanisms of polyketide biosynthesis. Specifically, the amino acid or its corresponding carboxylic acid can be synthetically converted into thioester derivatives that serve as valuable tools for biochemical investigation. These synthetic analogs mimic the natural acyl-carrier protein (ACP)-bound intermediates, allowing researchers to probe the function and specificity of individual PKS domains.
A primary methodology in this field is the synthesis of N-acetylcysteamine (SNAC) thioesters. Acyl-SNACs are recognized as effective mimics of the natural acyl-CoA or acyl-ACP substrates for many PKS domains, including ketosynthases (KS) and thioesterases (TE). researchgate.netresearchgate.net By synthesizing a variety of acyl-SNACs, including those with different chain lengths, functional groups, and alkyl branches, researchers can investigate the substrate tolerance of these enzymes. researchgate.netnih.gov This approach is fundamental to the field of PKS engineering, where understanding substrate specificity is key to designing novel biosynthetic pathways for the production of new polyketide analogs. purdue.edu
The synthesis of these vital research tools can be accomplished through several established chemical methods. A common approach involves the direct coupling of a free carboxylic acid with N-acetylcysteamine using standard coupling reagents. For instance, Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC*HCl) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a frequently used method for forming the thioester bond. mdpi.com Alternative strategies include trans-thioesterification from other activated precursors or using reagents like Meldrum's Acid to facilitate rapid thioesterification. researchgate.net
These synthetic intermediates are then used in a variety of in vitro assays. For example, a synthesized panel of acyl-SNAC thioesters can be incubated with an isolated KS domain to determine its substrate specificity for the "priming" or starter unit of the polyketide chain. nih.gov Similarly, they can be used to test the activity of ketoreductase (KR) or dehydratase (DH) domains. nih.gov The ability to synthesize these mimics, including amino-functionalized versions, is therefore an indispensable part of understanding and manipulating the complex enzymatic machinery of polyketide synthesis. nih.gov
The table below summarizes examples of various acyl-SNAC thioesters synthesized for the purpose of studying PKS domain function.
Table 1: Examples of Synthesized Acyl-SNAC Thioesters for PKS Domain Studies
| Acyl Group Attached to SNAC | PKS Domain(s) Studied | Purpose of Study |
| Acetyl, Propionyl, Butyryl, Hexanoyl | Ketosynthase (KS) | Determining starter unit specificity. nih.gov |
| β-ketoacyl, β-hydroxyacyl, 2-enoyl | Ketosynthase (KS), Ketoreductase (KR), Dehydratase (DH) | Assessing substrate tolerance for various intermediate types. researchgate.netnih.gov |
| trans-Cinnamoyl moieties | Chalcone Synthase (CHS) | Investigating broad substrate specificity for aromatic starters. nih.gov |
| L-Serine, L-Phenylalanine, D-Phenylalanine | NRPS Condensation (C) Domains | Characterizing acceptor and donor substrate selectivity. nih.gov |
Reactions and Derivatizations of Methyl 7 Aminoheptanoate
Amidation and Peptide Coupling Reactions
The primary amine group of Methyl 7-aminoheptanoate readily participates in amidation and peptide coupling reactions, forming a stable amide bond. This reactivity is fundamental to its use in the synthesis of peptides, peptidomimetics, and other amide-containing structures. The general mechanism involves the nucleophilic attack of the amine on an activated carboxyl group.
Common coupling reagents are often employed to facilitate this reaction by converting the carboxylic acid of a coupling partner into a more reactive species, thereby promoting efficient amide bond formation. These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium salts.
Table 1: Common Coupling Reagents for Amidation and Peptide Synthesis
| Reagent Class | Examples | Activating Mechanism |
| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms a reactive O-acylisourea intermediate. |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) | Forms a reactive phosphonium ester. |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Forms a reactive uronium ester. |
In a typical peptide coupling reaction, a C-terminally protected amino acid is activated with one of these reagents, and then this compound is added to form the new peptide bond. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization of the chiral amino acid. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimides can suppress racemization and improve coupling efficiency.
Functional Group Transformations
The presence of both an amine and an ester group in this compound allows for a variety of selective functional group transformations, enabling its incorporation into more complex molecules.
Ester Hydrolysis to 7-aminoheptanoic acid
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 7-aminoheptanoic acid, under either acidic or basic conditions. This transformation is often a necessary step to unmask the carboxylic acid functionality for subsequent reactions, such as further peptide couplings from the C-terminus.
Base-catalyzed hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.
Acid-catalyzed hydrolysis is another common method, often employing a strong acid like hydrochloric acid or sulfuric acid in the presence of water. This reaction is reversible and driven to completion by using a large excess of water.
A specific example of hydrolysis is mentioned in the context of producing 7-aminoheptanoic acid, a monomer for polyamide 7. After a reductive amination of methyl 7-oxoheptanoate to yield this compound, a subsequent hydrolysis step is performed to obtain the final amino acid. google.com
Amine Protection and Deprotection Strategies
Two of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry, are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
Table 2: Common Amine Protecting Groups and Their Deprotection Conditions
| Protecting Group | Structure | Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | Mild to strong acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in an organic solvent). | |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Mild basic conditions (e.g., piperidine (B6355638) in DMF). |
The protected forms, N-Boc-7-aminoheptanoic acid and N-Fmoc-7-aminoheptanoic acid, are commercially available and widely used as linkers in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). broadpharm.com In these applications, the heptanoic acid chain serves as a spacer, and the protected amine allows for the sequential attachment of other molecular fragments. The Boc group can be removed under mild acidic conditions, while the Fmoc group is cleaved under basic conditions, offering orthogonal protection strategies.
Conversion of Amine to Azide (B81097)
The primary amine of this compound can be converted into an azide group (-N₃). This transformation is valuable as the azide functionality is a versatile precursor for various other chemical moieties and can participate in bioorthogonal reactions like the azide-alkyne cycloaddition ("click chemistry").
A common method for this conversion is through a diazotransfer reaction. This typically involves treating the amine with a diazotransfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide, in the presence of a base. The reaction proceeds through the formation of a diazonium intermediate, which is then displaced by an azide ion. Care must be taken as many diazotransfer reagents can be explosive.
Introduction of Isocyanate
The primary amine of this compound can be converted to an isocyanate group (-N=C=O) by reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. This reaction provides a route to isocyanate-functionalized heptanoate (B1214049) esters, which are highly reactive electrophiles.
Alternatively, the amine group of this compound can react with an existing isocyanate to form a urea (B33335) linkage. For example, reaction with an aryl isocyanate, such as phenyl isocyanate, would yield a phenylurea derivative. Similarly, reaction with a diisocyanate, like toluene (B28343) diisocyanate (TDI) or hexamethylene diisocyanate (HMDI), can lead to the formation of polymers. metu.edu.trnih.gov In such a polymerization, the amine group of this compound would react with one of the isocyanate groups of the diisocyanate, and the growing polymer chain would be extended through further reactions.
Formation of Complex Molecular Architectures
The versatile reactivity of this compound makes it a useful building block for the synthesis of a variety of complex molecular architectures, including poly(ester amides) and cyclic peptides.
Poly(ester amides): These polymers incorporate both ester and amide linkages in their backbone and can be synthesized using this compound or its derivatives. For instance, 7-aminoheptanoic acid, obtained from the hydrolysis of this compound, is a monomer for polyamide 7. google.com Poly(ester amides) can also be prepared through the polycondensation of monomers derived from amino acids. These materials are often biodegradable and have applications in the biomedical field, such as in tissue engineering and drug delivery systems. nih.govresearchgate.net
Cyclic Peptides: Cyclic peptides are of significant interest in medicinal chemistry due to their enhanced metabolic stability and conformational rigidity compared to their linear counterparts. This compound can be incorporated into peptide chains, and the resulting linear peptide can then be cyclized. The cyclization can be achieved through the formation of an amide bond between the N-terminus and the C-terminus of the peptide chain. The heptanoate chain can act as a flexible linker within the cyclic structure. nih.govauburn.edubiotage.com
Reactions with Pyrimidine (B1678525) Derivatives
The primary amino group of this compound can act as a nucleophile, making it a suitable reactant for the synthesis of substituted pyrimidines. Pyrimidine rings are fundamental components of nucleic acids and are prevalent in many biologically active compounds. The synthesis of pyrimidine derivatives often involves the condensation of a molecule containing an N-C-N fragment (like an amidine or guanidine) with a three-carbon unit. Alternatively, a common strategy involves the reaction of a primary amine with a pyrimidine precursor bearing a leaving group.
While specific literature detailing the reaction of this compound with pyrimidine derivatives is not abundant, the general reactivity of primary amines allows for postulation of its behavior. For instance, long-chain aliphatic amines can be used to introduce lipophilicity into pyrimidine-based structures, which can be advantageous for modulating the pharmacological properties of the resulting compounds. In one study, various amides were synthesized from long-chain acid chlorides to increase the lipophilicity and efficacy of 2-aminopyrimidine (B69317) derivatives as bone anabolic agents. nih.gov This suggests that the amino group of this compound could similarly be acylated by a pyrimidine-containing carboxylic acid chloride to form an amide linkage.
Furthermore, the amino group of a long-chain scaffold can be used to displace a leaving group, such as a halogen, from a pyrimidine ring. This nucleophilic aromatic substitution reaction is a common method for functionalizing pyrimidines. For example, a series of unsymmetrical pyrimidines have been synthesized through the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov While this method does not directly involve a primary amine, it highlights the modular nature of pyrimidine synthesis, where a component like this compound could be incorporated in subsequent functionalization steps.
| Reactant 1 | Reactant 2 | Product Type | Potential Reaction Conditions |
| This compound | Pyrimidine-X (X=Cl, Br) | N-substituted aminopyrimidine | Base, solvent (e.g., DMF, NMP), heat |
| This compound | Pyrimidine-COOH | Pyrimidine carboxamide | Coupling agent (e.g., DCC, EDC), base, solvent |
Table 1: Potential Reactions of this compound with Pyrimidine Derivatives
Synthesis of Isoxazole (B147169) and Pyrazole-based Scaffolds
Isoxazole and pyrazole (B372694) are five-membered heterocyclic rings that are prominent scaffolds in medicinal chemistry. The synthesis of these heterocycles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632) (for isoxazoles) or hydrazine (B178648) (for pyrazoles).
The structure of this compound does not lend itself to be a direct precursor for the core isoxazole or pyrazole ring in these classical syntheses. However, its functional groups can be modified to generate intermediates suitable for cyclization. For example, the ester group could potentially undergo a Claisen condensation with a nitrile to form a β-ketonitrile intermediate. chim.it Subsequent reaction of this intermediate with hydrazine would lead to the formation of a 5-aminopyrazole derivative, where the aminoheptanoate moiety is attached to the pyrazole ring.
A general route to 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.gov The reaction proceeds through the formation of a hydrazone, followed by intramolecular cyclization onto the nitrile group. While this has not been specifically demonstrated with a derivative of this compound, it represents a plausible synthetic pathway.
Similarly, for isoxazole synthesis, a 1,3-dicarbonyl derivative of this compound would be required. This could potentially be achieved by acylation of the nitrogen followed by transformations of the ester group. A common method for isoxazole synthesis is the reaction of 1,3-dicarbonyl compounds with hydroxylamine. youtube.com
| Starting Material Derivative | Reagent | Heterocyclic Product | Key Intermediate |
| β-Ketonitrile of this compound | Hydrazine | 5-Aminopyrazole derivative | Hydrazone |
| 1,3-Dicarbonyl of this compound | Hydroxylamine | Isoxazole derivative | Oxime |
Table 2: Potential Synthesis of Isoxazole and Pyrazole Scaffolds from this compound Derivatives
Derivatization for Bioconjugation and Probe Development
The bifunctional nature of this compound makes it an attractive linker molecule for bioconjugation and the development of chemical probes. Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. wikipedia.org Chemical probes are small molecules used to study biological systems.
The primary amine of this compound can be readily functionalized with various moieties, such as fluorophores, affinity tags (e.g., biotin), or cross-linking agents. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, providing another handle for conjugation. The long aliphatic chain acts as a spacer, which can be crucial for minimizing steric hindrance between the conjugated partners.
For example, the amino group can be acylated with an activated ester of a reporter molecule. N-hydroxysuccinimidyl (NHS) esters are commonly used for this purpose due to their reactivity with primary amines under mild conditions. wikipedia.org This would result in a stable amide bond, linking the reporter group to the aminoheptanoate scaffold.
Conversely, after hydrolysis of the methyl ester to the carboxylic acid, standard peptide coupling reagents can be used to form an amide bond with an amine-containing biomolecule or reporter group. This dual reactivity allows for the synthesis of heterobifunctional linkers.
| Functional Group | Derivatization Reaction | Reagent | Application |
| Primary Amine | Acylation | Activated ester (e.g., NHS-ester) of a reporter molecule | Attachment of fluorescent dyes, biotin, etc. |
| Methyl Ester | Hydrolysis to Carboxylic Acid | Base or acid catalysis | Creation of a new conjugation site |
| Carboxylic Acid (after hydrolysis) | Amide bond formation | Amine-containing molecule and a coupling agent (e.g., EDC) | Linking to proteins, peptides, or other biomolecules |
Table 3: Derivatization Strategies for this compound in Bioconjugation and Probe Development
Advanced Analytical Characterization in Methyl 7 Aminoheptanoate Research
Chromatographic Techniques (e.g., UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which requires a specialized system capable of handling higher backpressures.
For compounds like methyl 7-aminoheptanoate, UPLC methods, often coupled with mass spectrometry (UPLC-MS), provide a powerful tool for analysis. Derivatization techniques, such as the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can be employed to enhance chromatographic retention and detection sensitivity, allowing for rapid and robust quantification.
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For this compound (C₈H₁₇NO₂), this comparison serves as a crucial check of its elemental composition and purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Count | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 60.34% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 10.77% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.80% |
| Oxygen | O | 15.999 | 2 | 31.998 | 20.09% |
| Total | 159.229 | 100.00% |
Computational and Theoretical Studies of Methyl 7 Aminoheptanoate
Molecular Modeling and Optimization
Detailed molecular modeling and conformational analysis studies specifically for Methyl 7-aminoheptanoate are not extensively documented in peer-reviewed literature. Generally, computational chemistry can be employed to understand the molecule's three-dimensional structure and flexibility. The flexible seven-carbon aliphatic chain allows the molecule to adopt numerous conformations. Theoretical calculations would typically be used to determine the most stable (lowest energy) conformations in various environments, such as in a vacuum or in solution. These studies would involve geometry optimization using quantum mechanical methods or molecular mechanics force fields. While the basic computed properties are available from databases like PubChem, specific research detailing the energetic landscape and conformational dynamics of this compound is yet to be published.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | PubChem |
| Molecular Weight | 159.23 g/mol | PubChem |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Exact Mass | 159.125928785 Da | PubChem |
| Topological Polar Surface Area | 52.3 Ų | PubChem |
This table is generated from data available in the PubChem database and does not represent the results of a specific molecular modeling study.
Docking Studies in Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are no specific studies in the reviewed literature that detail the docking of this compound into the binding site of a particular protein or receptor. Such a study would be instrumental in hypothesizing its potential biological targets. For a molecule like this compound, with its amino and ester functional groups, it could theoretically be docked into the active sites of enzymes such as proteases or esterases to explore potential inhibitory activity. However, without specific research, any potential interactions remain speculative.
Prediction of Biological Activity and Drug-likeness
Computational tools are often used to predict the potential biological activities and drug-likeness properties of molecules. These predictions are based on the molecule's structural features and comparison to databases of known bioactive compounds. While general properties related to drug-likeness, such as those in Table 1, can be calculated, specific predictions of biological activity for this compound from dedicated in silico screening or machine learning models are not found in the literature. Drug-likeness models, such as Lipinski's Rule of Five, can be applied to its known properties. This compound (Molecular Weight < 500, LogP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10) does not violate any of Lipinski's rules, suggesting it has physicochemical properties consistent with an orally available drug. However, this is a general assessment and does not predict any specific therapeutic activity.
Biological Applications and Pharmacological Relevance of Methyl 7 Aminoheptanoate Derivatives
Role as Precursors in Pharmaceutical Synthesis
The unique structure of methyl 7-aminoheptanoate, offering a flexible seven-carbon linker with reactive groups at both ends, has been exploited in the synthesis of various therapeutic agents. It serves as a crucial intermediate, allowing for the connection of different pharmacophores to create novel drugs with desired biological activities.
Precursor to Amineptine
This compound, or its ethyl ester equivalent, is a key starting material in the synthesis of Amineptine, a tricyclic antidepressant. The synthesis involves the reaction of 7-aminoheptanoic acid ester with 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. In this nucleophilic substitution reaction, the amino group of the heptanoate (B1214049) derivative displaces the chlorine atom on the dibenzocycloheptene ring. The resulting intermediate, an ester of 7-[dibenzo(a,d)cycloheptadien-5-yl] aminoheptanoic acid, is then hydrolyzed to yield Amineptine. researchgate.netusdoj.gov This process highlights the role of the 7-aminoheptanoate moiety in introducing the long, flexible side chain characteristic of Amineptine, which is crucial for its pharmacological activity.
Building Block for Histone Deacetylase (HDAC) Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of anti-cancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and altered gene expression. wikipedia.org The general structure of many HDAC inhibitors consists of three key parts: a "cap" group that interacts with the surface of the enzyme, a zinc-binding group (ZBG) that chelates the zinc ion in the active site, and a linker region that connects the two. nih.gov
This compound is an ideal building block for the linker region. The six-carbon chain derived from this molecule provides an appropriate length and flexibility to position the cap and ZBG correctly within the enzyme's active site channel. nih.gov In the synthesis of these inhibitors, the amino group of this compound can be functionalized to attach the cap group, while the ester can be converted into a hydroxamic acid, a common and potent zinc-binding group. nih.gov This modular approach allows for the synthesis of libraries of potential HDAC inhibitors with varying cap groups to optimize potency and selectivity. nih.gov
Components in Epoxyeicosatrienoic Acid (EpFA) Mimics for Cardiovascular Research
Epoxyeicosatrienoic acids (EpFAs) are signaling lipids with protective effects in the cardiovascular system, but their therapeutic use is limited by rapid metabolic degradation. To overcome this, chemically stable mimics have been developed. This compound serves as a key component in the synthesis of some of these mimics.
In one synthetic approach, this compound hydrochloride is reacted with an acid chloride containing the core structure of the mimic. The amino group forms an amide bond, attaching the seven-carbon chain to the rest of the molecule. This strategy utilizes the aliphatic chain of the aminoheptanoate to act as a surrogate for a portion of the fatty acid backbone of the native EpFA. These synthetic mimics are more resistant to enzymatic degradation and can be used as pharmacological tools to study the beneficial effects of EpFAs in cardiovascular and renal protection.
Synthesis of Analogs for Neuropathic Pain Treatment
Derivatives of 7-aminoheptanoic acid, the parent acid of this compound, have been incorporated into novel peptide analogs for the treatment of pain. In the development of orally active analogs of galanin, a neuropeptide with anticonvulsant and analgesic properties, 7-aminoheptanoic acid has been used as a stable, flexible backbone spacer. researchgate.net
Specifically, the analog D-Gal(7-Ahp)-B2 was designed by replacing an internal fragment of a galanin-derived peptide with 7-aminoheptanoic acid. This modification contributed to increased metabolic stability. The resulting analog demonstrated significant analgesic activity in animal models of acute and inflammatory pain, highlighting the utility of the seven-carbon amino acid structure in creating more drug-like peptide therapeutics for neuropathic conditions. researchgate.net
Intermediates in Anti-tumor Agents
The most significant application of this compound as an intermediate in anti-tumor agents is through its role in the synthesis of HDAC inhibitors, as discussed previously. wikipedia.orgnih.gov These compounds have shown efficacy against various cancers by inducing cell cycle arrest, differentiation, and apoptosis in tumor cells. wikipedia.org The linker region derived from this compound is critical for the inhibitory activity of these drugs. nih.gov
Furthermore, the general strategy of using amino acid derivatives to introduce linkers in drug design is widespread in oncology. For instance, in the development of novel 2-(4-aminophenyl)benzothiazoles with antitumor properties, amino acid conjugation has been used to improve properties like solubility. While not a direct example, this illustrates the principle of using bifunctional molecules like this compound to modify and optimize potential anti-cancer drugs.
Applications in Biopolymer and Material Science
Beyond pharmaceuticals, derivatives of this compound are valuable in material science. The parent molecule, 7-aminoheptanoic acid (obtained by hydrolysis of the methyl ester), is the monomer used to produce the polyamide known as Nylon-7.
Nylon-7 is synthesized through the polycondensation of 7-aminoheptanoic acid. This process involves heating the monomer to high temperatures (250-300°C) under a vacuum, causing the amino group of one monomer to react with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. The repetition of this reaction creates long polymer chains. Nylon-7 is an "odd-numbered" nylon, which imparts unique physical properties compared to more common even-numbered nylons like Nylon-6,6. It exhibits a triclinic unit cell structure and high thermal stability, making it a valuable specialty polymer in certain applications.
Interactive Data Table of Applications
| Application Area | Specific Role of this compound Derivative | Resulting Compound/Product Class | Reference(s) |
| Pharmaceutical Synthesis | Precursor to flexible side chain | Amineptine | researchgate.netusdoj.gov |
| Pharmaceutical Synthesis | Linker connecting cap and zinc-binding groups | Histone Deacetylase (HDAC) Inhibitors | wikipedia.orgnih.govnih.gov |
| Cardiovascular Research | Component in metabolically stable analogs | Epoxyeicosatrienoic Acid (EpFA) Mimics | |
| Neuropathic Pain Research | Backbone spacer in peptide analogs | Galanin Analogs | researchgate.net |
| Anti-tumor Agent Synthesis | Intermediate for linker region | HDAC Inhibitors | wikipedia.orgnih.gov |
| Biopolymer Science | Monomer (as 7-aminoheptanoic acid) | Nylon-7 |
Monomers for Polymeric Bioplastics (e.g., Nylon 7)
This compound is a key monomer in the synthesis of Nylon 7, a polyamide with properties that are in many ways comparable or superior to those of more common nylons like Nylon 6 and Nylon 6,6. google.com The polymerization of this compound to Nylon 7 can be achieved through a polycondensation reaction. This process typically involves heating the monomer at elevated temperatures, for instance at approximately 270°C for 5 hours, to facilitate the formation of amide bonds between the amino group of one monomer and the ester group of another, with the elimination of methanol (B129727). google.com
The resulting polymer, Nylon 7, exhibits several advantageous properties, including a higher melting point, reduced water absorption, and enhanced thermal and solar stability when compared to Nylon 6 and Nylon 6,6. google.commfa.org These characteristics make Nylon 7 a promising bioplastic for applications requiring high performance and durability.
Table 1: Comparative Properties of Nylon 7, Nylon 6, and Nylon 6,6
| Property | Nylon 7 | Nylon 6 | Nylon 6,6 |
| Melting Point | Higher than Nylon 6 and 6,6 google.com | ~215°C xometry.com | ~252°C xometry.com |
| Water Absorption | Reduced compared to Nylon 6 and 6,6 google.commfa.org | Higher | Higher |
| Heat Stability | More stable mfa.org | Less stable | Less stable |
| Sunlight Stability | More stable mfa.org | Less stable | Less stable |
C7 Building Block in Chemical Synthesis
The seven-carbon backbone of this compound makes it a useful C7 building block in organic synthesis. Its functional groups, the primary amine and the methyl ester, provide reactive sites for the construction of more complex molecules. It is utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. nordmann.global Notably, it plays a role in the manufacturing of therapeutic agents, including those developed for cardiovascular diseases, by leveraging its active functional groups for the assembly of the final drug substance. nordmann.global While the broad utility of this compound as a C7 synthon is recognized, specific, publicly documented examples of its incorporation into complex target molecules are not extensively detailed in readily available scientific literature.
Biochemical Pathway Studies
The study of non-proteinogenic amino acids and their derivatives is an expanding area of biochemical research. While the direct participation of this compound in natural metabolic pathways is not well-documented, its structural similarity to endogenous molecules suggests potential areas of investigation.
Involvement in Nonnatural Straight-Chain Amino Acid Production
Research into the microbial production of nonnatural straight-chain amino acids has identified 7-aminoheptanoate as a potential product. Engineered biochemical pathways in microorganisms could potentially be designed to produce 7-aminoheptanoic acid, which could then be esterified to this compound. However, specific studies detailing the direct biological production of this compound are limited.
Central Precursor in Biochemical Pathways to C7 Building Blocks
In the context of synthetic biology and metabolic engineering, there is interest in developing microbial strains capable of producing a variety of chemical building blocks from renewable feedstocks. Theoretically, engineered enzymatic pathways could be designed to synthesize 7-aminoheptanoic acid, which would make its derivative, this compound, a bio-based C7 building block. At present, there is a lack of specific published research detailing established biochemical pathways where this compound serves as a central precursor.
Substrate in Enzymatic Reactions
The ester and amine functionalities of this compound make it a potential substrate for various classes of enzymes. For instance, lipases or esterases could catalyze the hydrolysis of the methyl ester to yield 7-aminoheptanoic acid and methanol. google.com Similarly, aminotransferases or oxidases could potentially act on the amino group. While the theoretical potential for this compound to act as a substrate in enzymatic reactions is clear, specific studies detailing such transformations with characterized enzymes are not widely reported in the scientific literature.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The industrial production of Methyl 7-aminoheptanoate and related omega-amino acid esters has traditionally relied on multi-step chemical syntheses that can be resource-intensive and generate significant waste. The future of its synthesis is geared towards greener, more efficient, and economically viable methods, with a strong emphasis on biocatalysis and chemoenzymatic approaches.
Enzymatic synthesis, particularly through the use of lipases, is a promising avenue for the sustainable production of this compound. Lipases can catalyze the esterification of 7-aminoheptanoic acid with methanol (B129727) under mild conditions, often in solvent-free systems or green solvents, which significantly reduces the environmental footprint of the process. nih.govnih.gov Future research will likely focus on identifying and engineering lipases with enhanced activity and stability for this specific transformation. Key areas of investigation will include optimizing reaction parameters such as temperature, substrate molar ratios, and enzyme loading to maximize yield and purity. mdpi.com
The table below summarizes potential future synthetic strategies for this compound, highlighting their advantages over traditional methods.
| Synthetic Strategy | Key Features & Advantages | Future Research Focus |
| Direct Enzymatic Esterification | Utilizes lipases; mild reaction conditions; high selectivity; reduced waste. | Enzyme screening and engineering for improved catalytic efficiency and stability. |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps for optimal efficiency; can shorten overall synthesis time. | Development of one-pot reaction cascades; integration of novel chemical catalysts with biocatalysts. |
| Whole-Cell Biocatalysis | Uses engineered microorganisms to convert simple starting materials into this compound. | Metabolic engineering of microbial strains for high-titer production; optimization of fermentation conditions. |
Exploration of Novel Biological Targets for this compound Derivatives
While this compound itself is not known for significant biological activity, its derivatives hold considerable promise as therapeutic agents. Its linear, flexible seven-carbon chain provides an ideal scaffold for the design of molecules that can interact with a variety of biological targets. Future research will increasingly focus on synthesizing and screening libraries of this compound derivatives to identify novel drug candidates.
One area of interest is the development of derivatives targeting enzymes involved in metabolic diseases. The structural similarity of 7-aminoheptanoic acid to certain fatty acids and amino acids suggests that its derivatives could act as inhibitors or modulators of enzymes in these pathways. For example, derivatives of 2-amino-7-phosphono-heptanoic acid have been investigated as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, highlighting the potential of the seven-carbon backbone in neurological drug discovery. nih.gov Future studies may explore how modifications to the amino and ester groups of this compound can lead to potent and selective inhibitors of other key enzymes.
Furthermore, the incorporation of the 7-aminoheptanoate moiety into larger molecules could lead to compounds with novel biological activities. For instance, its flexible nature makes it an attractive linker for creating bivalent ligands that can simultaneously bind to two receptor sites, potentially leading to enhanced affinity and selectivity. The exploration of structure-activity relationships (SAR) will be crucial in this endeavor, guiding the rational design of more potent and specific derivatives. mdpi.com
Advanced Computational Approaches for Structure-Based Design
Computational modeling and simulation are becoming indispensable tools in modern drug discovery and materials science. For this compound, these approaches offer a powerful means to predict the properties of its derivatives and to guide their design for specific applications. Future research will leverage advanced computational techniques to accelerate the discovery and optimization of molecules based on this scaffold.
Molecular docking studies will be instrumental in predicting how derivatives of this compound might bind to specific protein targets. By simulating the interactions between a library of virtual compounds and the three-dimensional structure of a target protein, researchers can identify promising candidates for synthesis and experimental testing. This in silico screening approach can significantly reduce the time and cost associated with traditional high-throughput screening.
Molecular dynamics (MD) simulations will provide deeper insights into the dynamic behavior of this compound-containing molecules and their interactions with biological systems. nih.govyoutube.com For example, MD simulations can be used to study the conformational flexibility of the heptanoate (B1214049) chain and how this influences its binding to a target protein. nih.gov This information is critical for designing linkers with optimal flexibility and length for applications in bioconjugation and drug delivery. nih.gov
The table below outlines key computational approaches and their future applications in the study of this compound.
| Computational Approach | Application in this compound Research | Expected Outcomes |
| Molecular Docking | Virtual screening of derivative libraries against biological targets. | Identification of potential drug candidates with high binding affinity. |
| Molecular Dynamics (MD) Simulations | Analysis of the conformational dynamics of the 7-aminoheptanoate linker and its interactions with proteins. | Understanding of linker flexibility and its impact on binding; prediction of the stability of bioconjugates. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for the biological activity of derivatives based on their chemical structure. | Rational design of more potent and selective compounds. |
Integration of this compound in Complex Bioconjugates
The bifunctional nature of this compound, with its reactive amino and ester groups, makes it an excellent candidate for use as a linker in the construction of complex bioconjugates. ub.edu In this role, it can connect different molecular entities, such as a targeting moiety and a therapeutic agent, to create novel theranostic agents and targeted drug delivery systems. nih.gov
A particularly promising application is in the field of antibody-drug conjugates (ADCs). nih.govresearchgate.net In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. The flexible, seven-carbon chain of this compound can provide the necessary spacing between the antibody and the drug to ensure that each component can function optimally. biosyn.com Future research will focus on developing methods for the efficient and site-specific incorporation of this compound-based linkers into antibodies.
Furthermore, this compound can be used to create bioconjugates for a wide range of other applications, including the development of biosensors, the immobilization of enzymes, and the construction of novel biomaterials. The ability to precisely control the length and flexibility of the linker by using different omega-amino acid esters will be a key area of investigation.
Investigation of this compound in Undiscovered Metabolic Pathways
As a non-proteinogenic amino acid, 7-aminoheptanoic acid (the parent acid of this compound) and its derivatives may participate in or influence metabolic pathways that are not yet fully understood. Non-proteinogenic amino acids are known to play diverse roles in biological systems, acting as signaling molecules, metabolic intermediates, and defense compounds. nih.gov
Future research may uncover novel metabolic pathways involving the degradation or modification of 7-aminoheptanoic acid in various organisms, particularly in microorganisms. researchgate.net Understanding these pathways could have significant implications for biotechnology and bioremediation. For instance, bacteria that can metabolize omega-amino acids could be engineered for the biocatalytic production of valuable chemicals or for the degradation of environmental pollutants. nih.gov
Metabolomic studies, which involve the comprehensive analysis of all small-molecule metabolites in a biological system, will be a powerful tool for investigating the metabolic fate of this compound. By exposing cells or organisms to isotopically labeled this compound and tracking the incorporation of the label into other molecules, researchers can map out its metabolic transformations and identify the enzymes involved. This knowledge could open up new avenues for the development of drugs that target these pathways or for the engineering of novel biocatalysts.
Q & A
Q. What are the key synthetic routes for Methyl 7-aminoheptanoate, and what methodological considerations are critical for yield optimization?
this compound is synthesized via amide coupling reactions. A common approach involves reacting carboxylic acid intermediates (e.g., 5-arylisoxazole-3-carboxylic acid) with this compound hydrochloride under coupling agents like EDC/HOBt with DIPEA in dichloromethane (yield: 70–85%) . Yield optimization requires careful selection of coupling reagents (e.g., DCC/HOBt/DMAP outperforms EDC/HOBt in some cases ) and reaction monitoring via TLC or HPLC. Hydrolysis of esters and subsequent purification by column chromatography are standard steps.
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) for structural elucidation.
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.
- HPLC for purity assessment (>95% purity is typical for pharmaceutical intermediates) .
- IR spectroscopy to validate functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹).
Documentation should follow IUPAC guidelines, with spectral data archived in supplementary materials .
Q. How is this compound utilized in medicinal chemistry, particularly in drug design?
This compound serves as a linker or intermediate in synthesizing histone deacetylase (HDAC) inhibitors, such as diazide-containing isoxazole derivatives. Its heptanoate chain facilitates enzyme-substrate interactions, enhancing binding affinity . It is also a precursor in antidepressant synthesis (e.g., Servier’s sodium 7-aminoheptanoate derivatives) .
Q. Table 1: Basic Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 17994-94-4 | |
| Molecular Formula | C₈H₁₇NO₂·HCl | |
| Molecular Weight | 195.69 g/mol | |
| Key Applications | HDAC inhibitors, antidepressants |
Advanced Research Questions
Q. How can researchers design experiments to optimize the coupling efficiency of this compound in multi-step syntheses?
Experimental design should include:
- Reagent screening : Compare coupling agents (e.g., EDC vs. DCC) under varying temperatures and solvents.
- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .
- DoE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., solvent polarity, base concentration).
For example, DCC/HOBt/DMAP in CH₂Cl₂ improved yields from 15% to 70% in HDAC inhibitor synthesis compared to EDC/HOBt .
Q. How should contradictions in spectral data or synthesis yields between studies be resolved?
- Reproducibility checks : Replicate reactions using identical conditions (e.g., Na₂CO₃ in THF–H₂O for cycloaddition ).
- Cross-validation : Compare NMR data with reference spectra from databases like NIST Chemistry WebBook .
- Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.3 ppm for NMR shifts) and report statistical significance (p < 0.05) .
Q. What are the methodological challenges in incorporating this compound into enzyme-mediated biochemical pathways?
Challenges include:
- Substrate specificity : Enzymes like fatty acid O-methyltransferases may require structural modifications (e.g., elongation of the carbon chain) for efficient conversion to 7-aminoheptanoate .
- Byproduct inhibition : Monitor for intermediates (e.g., 7-hydroxyheptanoate) that may inhibit downstream reactions .
- Scale-up limitations : Enzymatic reactions often suffer from low volumetric productivity; fed-batch systems or immobilized enzymes may mitigate this .
Q. Table 2: Key Reaction Steps and Yields from HDAC Inhibitor Synthesis
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cycloaddition | Na₂CO₃, THF–H₂O, 0°C–rt | 85% | |
| 2 | Amide Coupling | DCC/HOBt/DMAP, CH₂Cl₂ | 70% | |
| 3 | Hydroxamate Formation | NH₂OH, KOH, MeOH | 60–75% |
Q. What statistical frameworks are recommended for analyzing dose-response relationships in studies involving this compound derivatives?
- Dose-response meta-analysis : Use random-effects models to account for heterogeneity across studies .
- EC50/IC50 determination : Employ nonlinear regression (e.g., four-parameter logistic curve) with software like GraphPad Prism .
- Sensitivity analysis : Test robustness by excluding outliers or varying assay conditions (e.g., pH, temperature) .
Q. How can researchers address solubility and stability issues of this compound in aqueous buffers?
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility without denaturing enzymes .
- Lyophilization : Stabilize the compound by freeze-drying and storing at −80°C under argon .
- Degradation studies : Monitor hydrolysis via HPLC under accelerated conditions (40°C, 75% humidity) to predict shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
